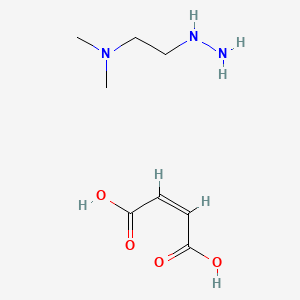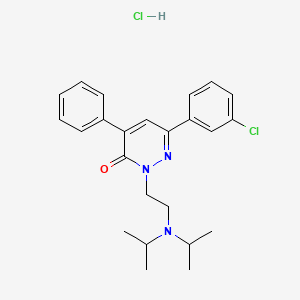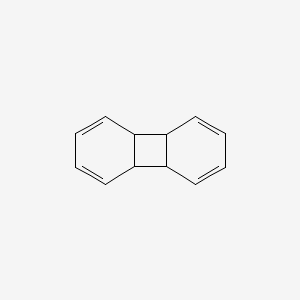
anti-Tricyclo(6.4.0.02,7)dodecatetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-Tricyclo(6.4.0.02,7)dodecatetraene: is a unique organic compound with the molecular formula C12H12 . It is characterized by its tricyclic structure, which includes a combination of three interconnected rings. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of anti-Tricyclo(6.4.0.02,7)dodecatetraene typically involves the cyclization of specific precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: : In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: : Anti-Tricyclo(6.4.0.02,7)dodecatetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophilic reagents, catalysts, varying temperatures.
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halogens, nitro groups, or alkyl groups .
Scientific Research Applications
Anti-Tricyclo(6.4.0.02,7)dodecatetraene has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic structures. Its unique properties make it a valuable subject for theoretical and experimental studies in organic chemistry.
Biology: Research into the biological activity of this compound and its derivatives can provide insights into potential pharmaceutical applications, such as drug development.
Medicine: The compound’s stability and reactivity make it a candidate for the development of new therapeutic agents. Studies may focus on its potential as an anti-cancer or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of anti-Tricyclo(6.4.0.02,7)dodecatetraene involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to engage in various chemical interactions, such as binding to enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tricyclo(6.4.0.02,7)dodecatetraene: A similar compound with a slightly different structure, often used for comparative studies.
Bicyclo(4.2.0)octa-2,4,7-triene: Another related compound with a bicyclic structure, used to study the effects of ring size and connectivity on chemical properties.
Cycloheptatriene: A monocyclic compound used as a reference for understanding the impact of additional rings on stability and reactivity.
Uniqueness: : Anti-Tricyclo(6.4.0.02,7)dodecatetraene is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity. Its stability and ability to undergo various chemical reactions make it a valuable compound for research and industrial applications .
Properties
CAS No. |
21657-71-6 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4a,4b,8a,8b-tetrahydrobiphenylene |
InChI |
InChI=1S/C12H12/c1-2-6-10-9(5-1)11-7-3-4-8-12(10)11/h1-12H |
InChI Key |
WMPWOGVJEXSFLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(C=C1)C3C2C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




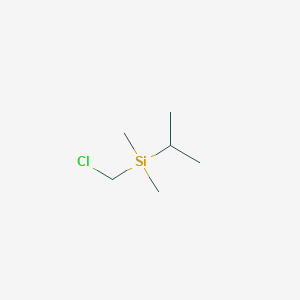
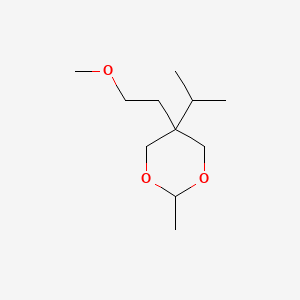
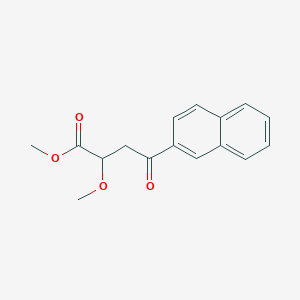
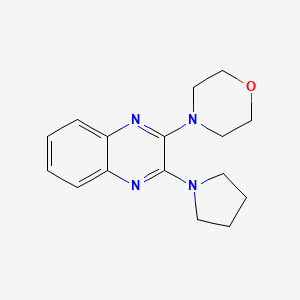

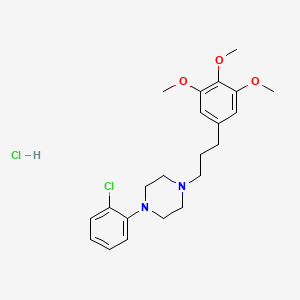

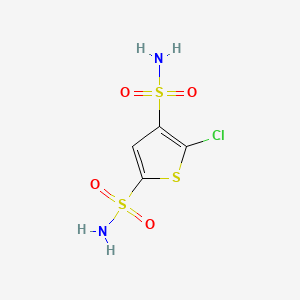
![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)

